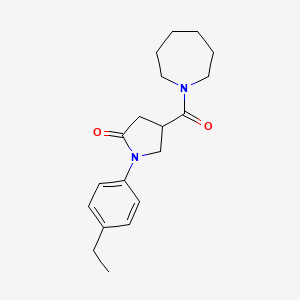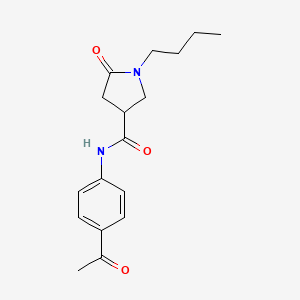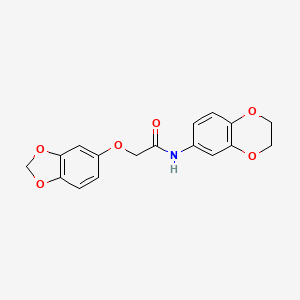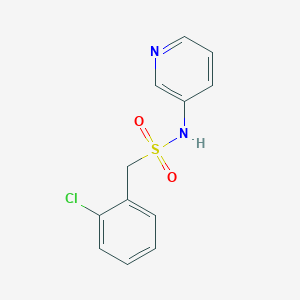![molecular formula C27H22ClNO6 B11161061 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11161061.png)
3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a complex organic compound that features a chromenone core structure
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves multi-step organic reactions. The initial step often includes the formation of the chromenone core through a condensation reaction between a suitable phenol and an appropriate diketone. Subsequent steps involve the introduction of the 4-chlorophenyl and 2-methyl groups through Friedel-Crafts acylation or alkylation reactions. The final step includes the esterification of the chromenone derivative with N-[(benzyloxy)carbonyl]-beta-alanine under acidic or basic conditions to yield the target compound.
Chemical Reactions Analysis
3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The chromenone core can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or dihydro derivatives.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium thiolate, leading to the formation of methoxy or thiol derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. The chromenone core can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The 4-chlorophenyl group enhances the compound’s binding affinity to hydrophobic pockets in proteins, while the N-[(benzyloxy)carbonyl]-beta-alanine moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar compounds to 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate include:
3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate: This compound lacks the N-[(benzyloxy)carbonyl]-beta-alanine moiety, making it less versatile in biological applications.
3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-methyl-beta-alaninate: This compound has a methyl group instead of the benzyloxy group, which can affect its binding affinity and specificity.
3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-glycinate: This compound has a glycine moiety instead of beta-alanine, which can influence its biological activity and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C27H22ClNO6 |
|---|---|
Molecular Weight |
491.9 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl] 3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C27H22ClNO6/c1-17-25(19-7-9-20(28)10-8-19)26(31)22-12-11-21(15-23(22)34-17)35-24(30)13-14-29-27(32)33-16-18-5-3-2-4-6-18/h2-12,15H,13-14,16H2,1H3,(H,29,32) |
InChI Key |
FSINVGVIFURYLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)CCNC(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![trans-4-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11160994.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B11160997.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)benzamide](/img/structure/B11161003.png)



![N-{4-[(3-bromophenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11161034.png)

![2-fluoro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11161045.png)
![N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanamide](/img/structure/B11161051.png)
![[2-oxo-4-(trifluoromethyl)chromen-7-yl] 4-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylate](/img/structure/B11161052.png)
![10-(2-fluorobenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B11161054.png)
